7-bromo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
7-bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 7-bromo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached . The exact mass is 195.963608 Da .Physical And Chemical Properties Analysis
7-bromo-1H-pyrrolo[3,2-b]pyridine has a density of 1.8±0.1 g/cm3, a boiling point of 336.4±22.0 °C at 760 mmHg, and a flash point of 157.3±22.3 °C . It is a solid at room temperature .Scientific Research Applications
Kinase Inhibitor Design
7-bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that serves as a versatile scaffold in the design of kinase inhibitors. The structural versatility of pyrrolopyridine allows it to interact with kinases through multiple binding modes, particularly at the hinge region of the kinase. This feature makes it a frequent component in the development of kinase inhibitors for therapeutic applications. The pyrrolopyridine scaffold can achieve multiple kinase binding modes due to elements it shares with both pyrrolo[2,3-b]pyridine and indazole, enhancing its utility in drug design (Wenglowsky, 2013).
Optical Sensors Development
Compounds featuring pyrrolopyridine structures have been explored for their potential in the development of optical sensors. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Pyrrolopyridine derivatives have been utilized as recognition units in the synthesis of optical sensors, highlighting their significance beyond pharmaceutical applications to include analytical chemistry (Jindal & Kaur, 2021).
Enhancing Drug Discovery and Development
The pyrrolopyridine ring is prominently used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. Pyrrolopyridine derivatives are part of a wide array of bioactive molecules characterized by target selectivity, which underscores the importance of this scaffold in drug discovery and development (Li Petri et al., 2021).
Application in Agrochemicals
Pyridine-based compounds, including those incorporating the pyrrolopyridine structure, have found significant use as agrochemicals, such as fungicides, insecticides, and herbicides. The efficiency of discovering novel lead compounds in the agrochemical field benefits from the structural attributes of pyrrolopyridine derivatives, facilitating the development of new agrochemicals that meet changing market requirements (Guan et al., 2016).
Anticancer Research
In the realm of anticancer research, pyrrolopyridine derivatives have been investigated for their biological activity against various cancer cell lines. The structural similarity of pyrrolopyridine to ATP allows these compounds to act as kinase inhibitors, a crucial mechanism in targeting cancer cells. The design of pyrrolopyridine analogues for anticancer therapy emphasizes the scaffold's potential in creating effective cancer treatments (El-Gamal & Anbar, 2017).
Safety And Hazards
properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJQSFTXCWJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676844 | |
Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1190318-63-8 | |
Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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